molecular formula C24H21ClN2O3S B2861450 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide CAS No. 850933-04-9

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide

Cat. No. B2861450
M. Wt: 452.95
InChI Key: RHXIRBUEWPLZLQ-UHFFFAOYSA-N
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Description

The compound “2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known to possess various biological activities . The compound also contains a sulfonyl group (-SO2-) and an acetamide group (-CONH2), which are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the sulfonyl group, and the acetamide group. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the indole ring might undergo electrophilic substitution reactions, while the sulfonyl and acetamide groups might participate in various addition or substitution reactions .

Scientific Research Applications

Synthesis and Chemical Characterization

Research efforts have focused on the synthesis and characterization of compounds with similar structural frameworks, providing foundational methodologies for synthesizing and studying sulfonamide and acetamide derivatives. For instance, studies on the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls via nucleophilic aromatic substitution highlight methods that could be applicable to the synthesis of complex sulfonamide derivatives (Bergman & Wachtmeister, 1978). Similarly, the synthesis of indole acetamide derivatives with anti-inflammatory properties showcases the chemical characterization and potential therapeutic applications of indole-based compounds (Al-Ostoot et al., 2020).

Biological Activities and Applications

Several studies have focused on the synthesis of sulfonamide and acetamide derivatives to evaluate their biological activities, such as antimicrobial, antioxidant, and anti-urease activities. For example, the synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were investigated, revealing their potential as antioxidant agents (Gopi & Dhanaraju, 2020). Another study synthesized novel 5-aryl thiophenes containing sulphonylacetamide groups, showing promising antibacterial and anti-urease activities (Noreen et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Proper safety measures should be taken when handling this compound, especially if it’s a novel or less-studied molecule .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. Given the diverse biological activities of indole derivatives, this compound could be a promising candidate for further study .

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-17-5-4-6-20(13-17)26-24(28)16-31(29,30)23-15-27(22-8-3-2-7-21(22)23)14-18-9-11-19(25)12-10-18/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXIRBUEWPLZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide

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